molecular formula C12H7Br2NS B3049710 3,7-dibromo-10H-phenothiazine CAS No. 21667-32-3

3,7-dibromo-10H-phenothiazine

Cat. No. B3049710
CAS RN: 21667-32-3
M. Wt: 357.07 g/mol
InChI Key: NVORBAXCWWFMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dibromo-10H-phenothiazine is a chemical compound with the molecular formula C12H7Br2NS . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,7-dibromo-10H-phenothiazine involves a two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and secondary anilines and amines . The structures of the synthesized compounds were confirmed by IR spectral, 1H NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 3,7-dibromo-10H-phenothiazine consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring . The molecular weight of this compound is 357.07 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,7-dibromo-10H-phenothiazine include a Suzuki–Miyaura cross-coupling reaction . All derivatives possess two reversible oxidations at low potentials with remarkable semiquinone formation constants .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-dibromo-10H-phenothiazine include a molecular weight of 357.07 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine, including its derivative 3,7-dibromo-10H-phenothiazine, is utilized in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). Phenothiazine dyes with different geometries, including those substituted at the 3, 7, and 10 positions, show potential in improving the efficiency of DSSCs. The modification of these positions impacts the photovoltaic performance of the cells (Buene, Hagfeldt & Hoff, 2019).

Electroactive Materials

Phenothiazine derivatives like 3,7-dibromo-10H-phenothiazine have been synthesized as electroactive materials. These derivatives, including mono- and dihydrazones, are effective as hole transporting materials. They exhibit notable thermal, optical, and photophysical properties, contributing to their potential in applications like organic electronics (Bieliauskas et al., 2012).

Electronic Properties and Organic Chemistry

The electronic structure of 3,7-diaminophenothiazine derivatives, synthesized via Buchwald-Hartwig coupling, reveals unique properties like low-potential reversible oxidations and significant semiquinone formation constants. These properties underline their potential applications in fields like organic electronics and materials science (Pereteanu & Müller, 2013).

Fluorescence and Photophysical Properties

3,7-Dibromo-10H-phenothiazine derivatives exhibit multiple fluorescent behaviors, useful in applications like cancer cell photodamage and the development of fluorescent organic nanoparticles. These derivatives can emit fluorescence in different conditions, such as in acidic aqueous or alkaline organic solvents, and can be oxidized to create near-IR dyes (Hsieh, Wu & Chang, 2015).

Photochemotherapy

Certain phenothiazine derivatives, synthesized through oxidative amination, are explored for potential use in photochemotherapy. These compounds, including 3,7-bis(arylamino)phenothiazines, have been investigated for their singlet oxygen yields and photosensitizing efficacy, which are critical in therapeutic applications (Wainwright, Grice & Pye, 1999).

Catalysis and Nanotechnology

Phenothiazines like 3,7-dibromo-10H-phenothiazine play a role in catalysis and nanotechnology. Their photochemical properties have been used for oxidative catalysis and the synthesis of gold nanoparticles, with potential applications in Boolean logic operations. The radical cations of these compounds exhibit distinctive photochemical behaviors beneficial for these applications (Santos et al., 2020).

Safety And Hazards

When handling 3,7-dibromo-10H-phenothiazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,7-dibromo-10H-phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORBAXCWWFMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393518
Record name 3,7-dibromo-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dibromo-10H-phenothiazine

CAS RN

21667-32-3
Record name 3,7-dibromo-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibromo-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
3,7-dibromo-10H-phenothiazine
Reactant of Route 3
Reactant of Route 3
3,7-dibromo-10H-phenothiazine
Reactant of Route 4
3,7-dibromo-10H-phenothiazine
Reactant of Route 5
3,7-dibromo-10H-phenothiazine
Reactant of Route 6
Reactant of Route 6
3,7-dibromo-10H-phenothiazine

Citations

For This Compound
37
Citations
H Fujiwara, M Watanabe, I Yamanaka… - Bulletin of the …, 1988 - journal.csj.jp
The NMR spectrum of the title compound has been measured in nematic phase ZLI1167 and analyzed to obtain the direct couplings. The direct couplings were interpreted by assuming …
Number of citations: 5 www.journal.csj.jp
H Fujiwara, M Watanabe, Y Sasaki - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
1 H NMR spectrum of the title compound was measured in a nematic liquid crystal ZLI1167 and analyzed utilizing modified versions of the LAOCN program. Direct couplings obtained …
Number of citations: 4 www.journal.csj.jp
VM Engh - 2021 - ntnuopen.ntnu.no
Due to the combination of increasing global energy demands and rapidly declining changes in the climate, there is an urgent need for replacing fossil fuels with renewable energy …
Number of citations: 0 ntnuopen.ntnu.no
Y Liu, Z Niu, G Dai, Y Chen, H Li, L Huang… - Materials Today …, 2021 - Elsevier
Organic battery materials are receiving increasing attention owing to their elemental abundance, environmental sustainability, and structural diversity. Challenges including the solubility …
Number of citations: 10 www.sciencedirect.com
TS Hsieh, JY Wu, CC Chang - Dyes and Pigments, 2015 - Elsevier
We have designed a conventional one-step Suzuki coupling synthetic method to prepare 3,7-di-aryl substituted 10H-phenothiazine derivatives and investigated their optical behaviors. …
Number of citations: 30 www.sciencedirect.com
MS Jung, W Shin, SJ Park, H You, JB Park, H Suh… - Synthetic metals, 2009 - Elsevier
A new thermally cross-linkable hole injecting/transporting polymer, poly{[10-hexyl-10H-phenothiazine-3,7-diyl]-alt-[10-(6-hexyloxy-4-(2-methyl-acrylic acid benzyl ester))-10H-…
Number of citations: 26 www.sciencedirect.com
IS Pereţeanu, TJJ Müller - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
3,7-Diaminophenothiazine derivatives are readily synthesized via two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and …
Number of citations: 27 pubs.rsc.org
RN Tezel, I Kaya - Arabian Journal of Chemistry, 2020 - Elsevier
In this paper, the polymers containing phenothiazine were synthesized via oxidative polymerization reaction by FeCl 3 as oxidant. These polymers contain ether unit, aliphatic chain and …
Number of citations: 5 www.sciencedirect.com
F DOĞAN - Hittite Journal of Science and Engineering, 2021 - dergipark.org.tr
In here, the nonisothermal decomposition kinetics of co-polymers based phenothiazine was present-ed. For this, firstly, 3, 7-di-2-thienyl-10H-phenothiazine (TF) was prepared via an …
Number of citations: 2 dergipark.org.tr
H hung lin, C chung chang - Dyes and Pigments, 2009 - Elsevier
Different 10H-phenothiazine derivatives modified at their 3- and 3,7-positions with conjugated electron-deficient pyridine or pyridinium groups using ethenyl linkers are described. …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.